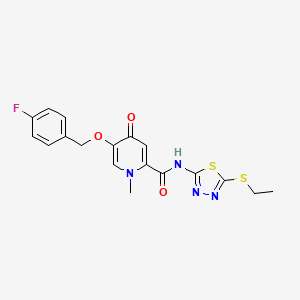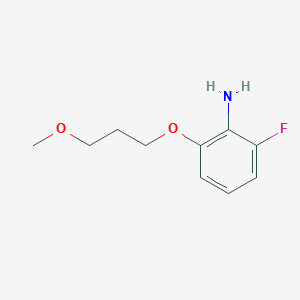
2-Fluoro-6-(3-methoxypropoxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-6-(3-methoxypropoxy)aniline is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a fluorine atom at the second position and a 3-methoxypropoxy group at the sixth position on the aniline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(3-methoxypropoxy)aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent like zinc amalgam in hydrochloric acid.
Nitration: The aromatic ring is nitrated using a mixture of concentrated sulfuric acid and nitric acid.
Substitution: The nitro group is replaced with a fluorine atom through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
2-Fluoro-6-(3-methoxypropoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form amines.
Substitution: Nucleophilic aromatic substitution reactions can be performed to replace the fluorine atom with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Substituted anilines.
科学研究应用
2-Fluoro-6-(3-methoxypropoxy)aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Fluoro-6-(3-methoxypropoxy)aniline involves its interaction with specific molecular targets and pathways. The fluorine atom and the 3-methoxypropoxy group contribute to its binding affinity and selectivity towards certain enzymes or receptors. This compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)aniline
- 2-Fluoro-6-methoxyphenylboronic acid
- 2-Fluoro-3-nitrobenzoic acid
Uniqueness
2-Fluoro-6-(3-methoxypropoxy)aniline is unique due to the presence of both a fluorine atom and a 3-methoxypropoxy group on the aniline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
2-fluoro-6-(3-methoxypropoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2/c1-13-6-3-7-14-9-5-2-4-8(11)10(9)12/h2,4-5H,3,6-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOUYBQLPNFSQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=C(C(=CC=C1)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride](/img/structure/B2705713.png)
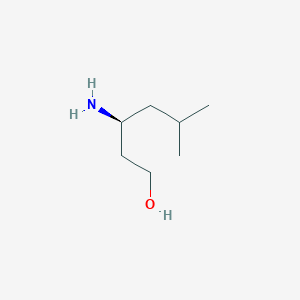
![6-fluoro-3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2705715.png)
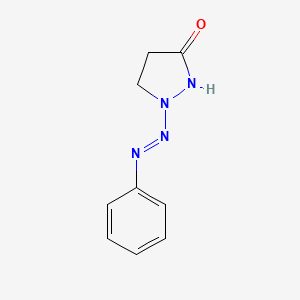
![[4-[(Z)-2-Cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2705723.png)
![3-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B2705724.png)
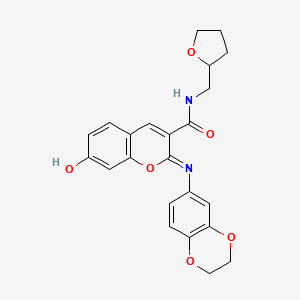
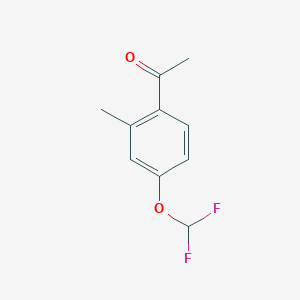
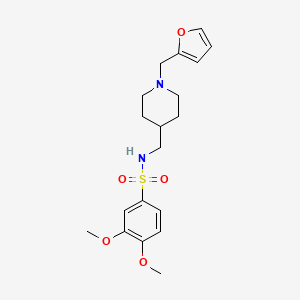
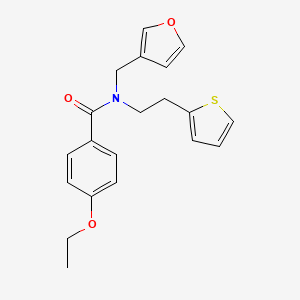
![1-(2,6-dimethylmorpholin-4-yl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)ethan-1-one](/img/structure/B2705731.png)
![N-{[4-(morpholin-4-yl)phenyl]methylidene}hydroxylamine](/img/structure/B2705733.png)
![2-(3-(2-amino-2-oxoethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2705734.png)
